(S)-tert-Butyl 2-amino-3-phenylpropanoate

Descripción general

Descripción

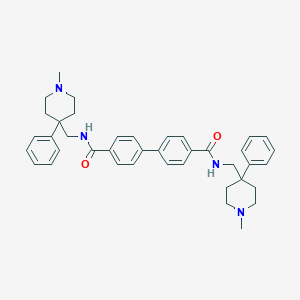

(S)-tert-Butyl 2-amino-3-phenylpropanoate is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the tert-butyl group provides steric bulk, which can be useful in stereoselective reactions, while the amino and phenyl groups offer points of reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, has been described using natural or protected L-amino acids as starting materials . The synthesis involves the introduction of a tert-butoxycarbonyl protecting group, which is a common strategy to protect the amino functionality during synthetic procedures. This approach is valuable for the synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate, as it allows for the selective modification of the molecule while preserving its chiral integrity.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-tert-Butyl 2-amino-3-phenylpropanoate has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of related compounds, revealing details such as hydrogen bonding patterns and the spatial arrangement of functional groups . These analyses are crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl group in (S)-tert-Butyl 2-amino-3-phenylpropanoate can be involved in reactions where it serves as a protecting group for the amino functionality. For instance, the synthesis of perfluoro-tert-butyl 4-hydroxyproline demonstrates the use of a tert-butyl group in a Mitsunobu reaction, which is a versatile method for converting alcohols into esters, ethers, and other compounds . The tert-butyl group can be removed under acidic conditions once the desired transformations have been completed, revealing the free amino group for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl 2-amino-3-phenylpropanoate and related compounds are influenced by their molecular structure. The presence of the tert-butyl group imparts a degree of hydrophobicity, while the amino and phenyl groups contribute to the molecule's polarity and potential for hydrogen bonding . These properties are important for solubility, reactivity, and the overall behavior of the compound in different environments, which is particularly relevant for its use in medicinal chemistry and material science.

Aplicaciones Científicas De Investigación

Chemoselective Deprotection Catalysis : The compound has been used in the acylation of β-amino esters and hydrolysis of β-amido esters, demonstrating the exceptional ability of Candida antarctica Lipase A (CAL-A) in chemoselective deprotection catalysis. This process favored amide bond cleavage over tert-butyl ester bond in N-acylated tert-butyl esters, including 3-amino-3-phenylpropanoate (Mäenpää, Kanerva, & Liljeblad, 2016).

Synthesis of β-Alanine Derivatives : In enantioselective synthesis, (S)-tert-Butyl 2-amino-3-phenylpropanoate is used in creating 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack of [H2NCH2]+ on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

Cryptophycin Synthesis : This compound is integral in the total synthesis of cryptophycin-24 (Arenastatin A), a potent anticancer agent. Protocols using (S)-tert-Butyl 2-amino-3-phenylpropanoate include setting stereogenic centers and coupling to the C2-C10 amino acid fragment (Eggen et al., 2000).

Electrochemical Behavior Study : This compound was synthesized from L-phenylalanine and studied for its electrochemical behavior when self-assembled on a gold electrode. This research provides insights into the molecular structure and electron transfer processes (Sun Ru, Geng Jian-feng, Mei, & Gu Ren-ao, 2004).

Aminohydroxylation in Organic Synthesis : In the field of organic synthesis, the compound has been utilized in aminohydroxylation processes, demonstrating its application in the creation of complex molecules and intermediates for further chemical transformations (Csatayová et al., 2011).

Asymmetric Synthesis of Diaminobutanoic Acid : It has been used in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, showcasing its role in the formation of complex amino acid derivatives (Bunnage et al., 2003).

Synthesis of Functionalized Amino Acid Derivatives : This compound has been used in synthesizing a series of functionalized amino acid derivatives, contributing to the design of new anticancer agents (Kumar et al., 2009).

Enzymatic Resolution in Asymmetric Synthesis : The compound plays a role in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, an important step in the production of (S)-dapoxetine, an antidepressant (Torre, Gotor‐Fernández, & Gotor, 2006).

Safety and Hazards

The safety information for “(S)-tert-Butyl 2-amino-3-phenylpropanoate” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISWWBTZMFUEL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426131 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-3-phenylpropanoate | |

CAS RN |

16874-17-2 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)